molecular formula C11H13I B8380842 2-(2-Iodoethyl)indane

2-(2-Iodoethyl)indane

Cat. No. B8380842
M. Wt: 272.12 g/mol
InChI Key: GATUUSFIQPRJQV-UHFFFAOYSA-N
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Patent
US06352988B2

Procedure details

A mixture of 2-(indan-2-yl)ethanol (19.3 g), imidazole (12.1 g), triphenylphosphine (34.3 g), and toluene (250 ml) was heated to 90° C. To this mixture, iodide (33.2 g) was added, and the resulting mixture was stirred at 90° C. for 20 min. The mixture was allowed to cool to room temperature. filtered, and concentrated in vacuo. The residue was purified on silica gel eluted with ethyl acetate-heptane (1:4) to give an oil (28.4 g, 87%).
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[CH2:10][CH2:11]O.N1C=CN=C1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[I-:37]>C1(C)C=CC=CC=1>[I:37][CH2:11][CH2:10][CH:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1]1

Inputs

Step One
Name
Quantity
19.3 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)CCO
Name
Quantity
12.1 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
34.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
33.2 g
Type
reactant
Smiles
[I-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 90° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel
WASH
Type
WASH
Details
eluted with ethyl acetate-heptane (1:4)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ICCC1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.4 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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